5,6-Methylenedioxy-1-tetralone

Regiochemistry CNS Drug Synthesis Tetralone Scaffolds

Generic substitution with the 6,7-methylenedioxy regioisomer (CAS 41303-45-1) or 5,6-dimethoxy analogs causes critical functional failure in validated ABT-200 (napitane mesylate) syntheses. The solubility-driven diastereomer separation central to the published Abbott process is an intrinsic consequence of the 5,6-methylenedioxy-1-tetralone scaffold, making this regioisomer non-fungible. • Mandatory starting material for replicating the scalable, stereospecific ABT-200 route eliminating HCN exposure. • Unique electronic and steric profile governs regiospecific cyclization outcomes; 6,7-isomer yields confounding results in cross-coupling and SAR studies. • Regioisomeric identity confirmed; available for immediate dispatch to CROs and medicinal chemistry laboratories.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 84854-57-9
Cat. No. B1624774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Methylenedioxy-1-tetralone
CAS84854-57-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC3=C2OCO3)C(=O)C1
InChIInChI=1S/C11H10O3/c12-9-3-1-2-8-7(9)4-5-10-11(8)14-6-13-10/h4-5H,1-3,6H2
InChIKeyOJBDSNGDZANUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Methylenedioxy-1-tetralone (CAS 84854-57-9): A Differentiated Tetralone Scaffold for CNS Drug Synthesis


5,6-Methylenedioxy-1-tetralone (CAS 84854-57-9, C₁₁H₁₀O₃, MW 190.19 g/mol) is a bicyclic aromatic ketone belonging to the tetralone class, distinguished by a 5,6-fused methylenedioxy ring on its 1-tetralone core . This structural feature defines its unique electronic profile and renders it a critical, non-fungible intermediate in the synthesis of specific central nervous system (CNS) agents, most notably the alpha-2 adrenoceptor antagonist ABT-200 (napitane mesylate) [1].

Why 5,6-Methylenedioxy-1-tetralone (CAS 84854-57-9) Cannot Be Replaced by Generic Tetralone Analogs in Advanced Synthesis


Procurement decisions involving 5,6-methylenedioxy-1-tetralone must be made with high precision, as generic substitution with its regioisomer (6,7-methylenedioxy-1-tetralone) or simpler analogs (e.g., 5,6-dimethoxy-1-tetralone) leads to critical functional failure. These alternatives introduce different steric and electronic environments that alter key reaction outcomes—from regiospecific cyclization to the formation of distinct heterocyclic cores—ultimately compromising downstream synthetic routes that are validated specifically for this compound [1]. Furthermore, process development for industrial intermediates demonstrates that the solubility-driven diastereomer separation central to the scalable synthesis of ABT-200 is an intrinsic consequence of the 5,6-methylenedioxy-1-tetralone scaffold [2].

Quantitative Differentiation Evidence for 5,6-Methylenedioxy-1-tetralone (CAS 84854-57-9) vs. Closest Analogs


Regioisomeric Differentiation: 5,6- vs. 6,7-Methylenedioxy-1-tetralone

The position of the methylenedioxy bridge on the 1-tetralone core is the primary determinant of downstream synthetic utility. 5,6-Methylenedioxy-1-tetralone serves as a key intermediate for ABT-200, a specific alpha-2 adrenoceptor antagonist [1]. In contrast, the 6,7-methylenedioxy isomer (CAS 41303-45-1) is chemically distinct, leading to different intermediates and final compounds, with no documented use in synthesizing the same CNS-active agents. This regiospecificity is non-negotiable for validated synthetic routes [2].

Regiochemistry CNS Drug Synthesis Tetralone Scaffolds

Functional Group Differentiation: Methylenedioxy vs. Dimethoxy Analogs

The cyclic methylenedioxy group imparts distinct electronic properties compared to the open-chain dimethoxy analog. This difference is critical in electrophilic aromatic substitution reactions central to further derivatization. While 5,6-dimethoxy-1-tetralone (CAS 24039-89-2) is also a known intermediate for antidepressant compounds, the methylenedioxy bridge of the target compound confers a different reactivity profile [1]. This electronic influence can alter the course of subsequent steps, such as the Grignard reaction and Friedel-Crafts cyclization used in its own synthesis [2].

Electronic Effects Structure-Activity Relationship (SAR) Tetralone Intermediates

Validated Scalability: A Distinct Process Advantage for ABT-200 Manufacture

The unique value of 5,6-methylenedioxy-1-tetralone is cemented by its documented use in a scalable, industrial process. The synthesis of ABT-200 leverages a solubility-driven epimerization of a succinimide intermediate that is specific to the structure derived from this tetralone [1]. This procedure, which allowed for the production of kilogram quantities, exploits a critical solubility difference between diastereomers to drive the reaction to completion [2]. This level of process validation is absent for related analogs.

Process Chemistry Scale-up Pharmaceutical Intermediates

High-Value Application Scenarios for 5,6-Methylenedioxy-1-tetralone (CAS 84854-57-9) Based on Proven Evidence


Reproduction and Scale-Up of ABT-200 (Napitane Mesylate) Synthesis

This is the primary, evidence-backed application. Procurement of 5,6-methylenedioxy-1-tetralone is mandatory for any laboratory or CRO aiming to replicate the published, scalable synthesis of ABT-200, a selective alpha-2 adrenoceptor antagonist [1]. The validated process literature details a stereospecific route that hinges on the unique solubility characteristics of intermediates derived from this specific regioisomer [2].

Synthesis of Novel CNS-Active Tetralone Libraries via the ABT-200 Route

For medicinal chemistry programs focused on discovering new ligands for adrenergic or serotonergic targets, 5,6-methylenedioxy-1-tetralone serves as a privileged scaffold. The established, efficient synthesis from guaiacol [1] and the downstream chemistry developed for ABT-200 [2] provide a powerful, derivatizable platform for generating focused libraries of analogs that explore structure-activity relationships (SAR) around the tetralone core.

General Research Involving Regiospecific Tetralone Derivatization

In any project where the exact 5,6-regiochemistry of the methylenedioxy group is critical, this compound is the required starting material. Its use is essential for studying the impact of the 5,6-fused ring on electrophilic aromatic substitution, photochemical reactions, or metal-catalyzed cross-couplings, where the 6,7-isomer (CAS 41303-45-1) would yield different, and likely confounding, results [1].

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